molecular formula C21H25N3O2 B11124657 2-[1-(morpholin-4-yl)ethyl]-1-(2-phenoxyethyl)-1H-benzimidazole

2-[1-(morpholin-4-yl)ethyl]-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11124657
M. Wt: 351.4 g/mol
InChI Key: BZOZAVHLTQSNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. This compound is known for its unique chemical structure, which includes a morpholine ring, a phenoxyethyl group, and a benzodiazole core. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. For instance, the reaction between 2-phenoxyethylamine and 1-(morpholin-4-yl)ethanone under acidic conditions can lead to the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
  • 4-Hydroxy-2-quinolones
  • [2-(morpholin-4-yl)ethyl][1-(3-nitrophenyl)ethyl]amine

Uniqueness

2-[1-(MORPHOLIN-4-YL)ETHYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-[1-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]morpholine

InChI

InChI=1S/C21H25N3O2/c1-17(23-11-14-25-15-12-23)21-22-19-9-5-6-10-20(19)24(21)13-16-26-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3

InChI Key

BZOZAVHLTQSNBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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